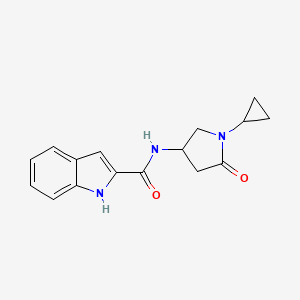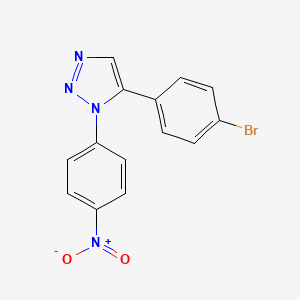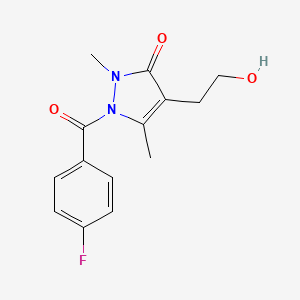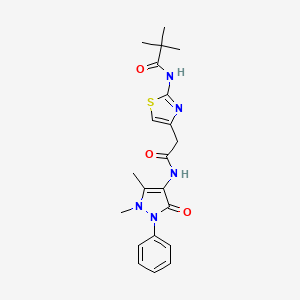
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide, also known as CPI-1189, is a novel compound that has shown promising results in various scientific research studies. This compound belongs to the class of indole carboxamides and has been synthesized using a specific method that involves the use of various chemicals and techniques.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Insights :Research into the metabolism and disposition of closely related compounds provides valuable insights into how N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide might be processed within the body. A study focused on the metabolic pathways and excretion patterns of a selective androgen receptor modulator in humans revealed extensive metabolic transformation and elimination routes involving urine and feces, with minimal unchanged drug detected in excreta, suggesting that metabolic clearance is a primary elimination route (Yi et al., 2012). This information can be pivotal for understanding the metabolism of structurally similar compounds, including this compound, especially in terms of predicting metabolic stability, potential metabolites, and pathways of elimination.
Pharmacokinetics and Drug Interactions :Pharmacokinetic studies, such as those examining the disposition and metabolism of specific cannabinoid receptor antagonists in humans, shed light on absorption rates, bioavailability, and the role of enzymes like CYP3A4/3A5 in the metabolism of therapeutic agents (Miao et al., 2012). Insights from these studies can inform the pharmacokinetic modeling of this compound, including its potential interactions with other drugs, absorption characteristics, and the impact of genetic variations in metabolic enzymes on its pharmacokinetics.
Toxicological Considerations :Toxicological research, such as studies on the effects of lipophilicity and functional groups of synthetic cannabinoids on blood concentrations and urinary excretion, provides a basis for assessing the safety profile of new compounds (Kakehashi et al., 2019). By examining the relationships between chemical structure, toxicity, and excretion patterns, researchers can better predict the toxicological risks associated with this compound, aiding in the development of safer therapeutic agents.
Application in Therapeutic Development :The exploration of new chemical entities often involves investigating their potential therapeutic applications. For instance, the synthesis and evaluation of new chiral piperidine analogs for repellent efficacy provide a framework for the development of this compound-based therapies, whether in disease treatment or prevention (Klun et al., 2003).
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-8-11(9-19(15)12-5-6-12)17-16(21)14-7-10-3-1-2-4-13(10)18-14/h1-4,7,11-12,18H,5-6,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZICDMDLRXJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-1-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]-5-methyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2681854.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)

![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)
![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)


![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)



![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)
